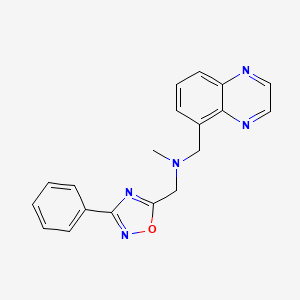![molecular formula C18H14FN3S B5382396 2-ETHYL-3-(4-FLUOROPHENYL)-7-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B5382396.png)
2-ETHYL-3-(4-FLUOROPHENYL)-7-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ETHYL-3-(4-FLUOROPHENYL)-7-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of pharmaceutical agents. The presence of fluorophenyl and thiophenyl groups in its structure enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-3-(4-FLUOROPHENYL)-7-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE typically involves a multi-step process:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The initial step involves the cyclization of an appropriate hydrazine derivative with a β-ketoester to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a Suzuki coupling reaction using a boronic acid derivative.
Incorporation of the Thiophen-2-yl Group: The thiophen-2-yl group is added through a Stille coupling reaction with a stannane derivative.
Ethylation: The final step involves the ethylation of the pyrazolo[1,5-a]pyrimidine core using an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts for the coupling reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-yl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazolo[1,5-a]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-ETHYL-3-(4-FLUOROPHENYL)-7-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, anti-inflammatory agents, and anticancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in organic electronics and as a component in organic light-emitting diodes (OLEDs).
Chemical Biology: The compound is used as a probe to study cellular pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 2-ETHYL-3-(4-FLUOROPHENYL)-7-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets, such as kinases and receptors. The fluorophenyl and thiophenyl groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream substrates and modulating cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-ETHYL-3-(4-CHLOROPHENYL)-7-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE
- 2-ETHYL-3-(4-BROMOPHENYL)-7-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE
- 2-ETHYL-3-(4-METHOXYPHENYL)-7-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE
Uniqueness
The presence of the fluorophenyl group in 2-ETHYL-3-(4-FLUOROPHENYL)-7-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE imparts unique electronic properties, enhancing its reactivity and biological activity compared to its chloro, bromo, and methoxy analogs. The fluorine atom’s electronegativity influences the compound’s overall polarity and its interaction with biological targets, making it a valuable scaffold in drug discovery.
Propriétés
IUPAC Name |
2-ethyl-3-(4-fluorophenyl)-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3S/c1-2-14-17(12-5-7-13(19)8-6-12)18-20-10-9-15(22(18)21-14)16-4-3-11-23-16/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAPLXNTBOHHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-CHLORO-1-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5382334.png)
![4-chloro-N-[(4-methoxyphenyl)methylcarbamoyl]benzamide](/img/structure/B5382338.png)
![2-ethyl-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5382343.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5382357.png)

![methyl {2-bromo-6-ethoxy-4-[(E)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]phenoxy}acetate](/img/structure/B5382364.png)
![3-(benzenesulfonyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B5382367.png)
![1-{[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5382369.png)
![1-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5382373.png)
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5382380.png)
![2-cyclopropyl-N-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B5382384.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5382385.png)

![2-tert-butyl-6-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5382405.png)
